molecular formula C17H27NOS B4611537 2-(benzylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide

2-(benzylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide

Cat. No.: B4611537
M. Wt: 293.5 g/mol
InChI Key: SMEBCORWRUQHAG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide is a useful research compound. Its molecular formula is C17H27NOS and its molecular weight is 293.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.18133566 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Natural and Pharmaceutical Products

The acetamide moiety, similar to 2-(benzylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide, plays a significant role in natural and pharmaceutical products. New reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been developed, serving as versatile equivalents of N-acetamide nucleophiles. These compounds react with various alkyl halides and sulfonates, yielding substituted products that can be transformed into N-alkylacetamides, indicating their utility in synthetic studies of pharmaceutical products (Sakai et al., 2022).

Chemoselective Acetylation in Antimalarial Drug Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been achieved using immobilized lipase as a catalyst. This process optimization showcases the potential of acetamide derivatives in the synthesis of medically significant compounds, underscoring the importance of selective acetylation techniques in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1

A compound closely related to this compound, identified as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1. This compound demonstrates significant selectivity for human ACAT-1 over ACAT-2, indicating its potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Metal Complex Synthesis

New tetradentate ligands, including compounds with a structure related to this compound, have been synthesized for the formation of metal complexes. These ligands and their monomeric complexes have been studied, revealing diverse geometries and bonding modes, which are essential for understanding the coordination chemistry of such acetamide derivatives (Al-Jeboori et al., 2010).

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NOS/c1-16(2,3)13-17(4,5)18-15(19)12-20-11-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEBCORWRUQHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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